N-(4-(6-morpholinopyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide
Description
N-(4-(6-Morpholinopyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide derivative featuring a biphenyl core linked to a sulfonamide group. The unique structural element of this compound is the 6-morpholinopyridazin-3-yl substituent on the phenyl ring, which introduces a nitrogen-rich heterocyclic system with a morpholine moiety.
Properties
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c31-34(32,24-12-8-21(9-13-24)20-4-2-1-3-5-20)29-23-10-6-22(7-11-23)25-14-15-26(28-27-25)30-16-18-33-19-17-30/h1-15,29H,16-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXELDNUHNAGYOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholinopyridazine Moiety: This step involves the reaction of a pyridazine derivative with morpholine under specific conditions to form the morpholinopyridazine intermediate.
Coupling with Biphenyl Sulfonamide: The intermediate is then coupled with a biphenyl sulfonamide derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or biphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Chemistry
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide serves as a crucial building block in organic synthesis. Its unique structure allows it to function as a ligand in coordination chemistry, facilitating the creation of more complex molecular architectures.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown efficacy against various bacterial strains.
- Anticancer Activity: Preliminary investigations suggest that it may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest.
Case Study:
A study published in PMC9267128 highlighted compounds with similar sulfonamide structures demonstrating significant cytotoxicity against human cancer cell lines, suggesting a promising pathway for therapeutic development.
Medicine
The compound is under investigation for its therapeutic potential:
- Cancer Treatment: Ongoing research focuses on its ability to target specific pathways involved in tumor progression.
- Infectious Diseases: Its antimicrobial properties are being explored for potential use in treating infections caused by resistant bacteria.
Mechanism of Action:
The mechanism involves interaction with molecular targets such as enzymes or receptors, potentially leading to inhibition of disease pathways.
Industry
In the industrial sector, this compound is being evaluated for applications in:
- Organic Light Emitting Diodes (OLEDs): Its electronic properties make it suitable for use in advanced materials.
- Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Compounds
The following analysis compares the target compound with structurally related sulfonamide derivatives reported in recent literature, focusing on substituent effects, physicochemical properties, and synthesis.
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Sulfonamide Derivatives
Key Observations:
- The morpholinopyridazine group in the target compound introduces polarity and hydrogen-bonding capacity due to the morpholine oxygen and pyridazine nitrogens. This contrasts with lipophilic substituents like trifluoromethoxy (D2, logP ~4.8) or trifluoromethyl (), which enhance membrane permeability but reduce solubility .
- Compounds with electron-withdrawing groups (e.g., fluorine in Y501-6975) exhibit higher logP values, suggesting the target compound’s morpholine group may improve aqueous solubility compared to fluorinated analogs .
Physicochemical Properties
- logP and Solubility: The morpholine group in the target compound likely reduces logP compared to D2 (trifluoromethoxy) or Y501-6975 (fluorophenyl), aligning with its polar nature. For instance, Y501-6975 has a logP of 4.8, whereas the target compound’s logP is hypothesized to be lower (~3–4) .
- Melting Points: Derivatives with rigid aromatic systems (e.g., D3, mp 136–137°C; Example 57, mp 211–214°C) show higher melting points than compounds with flexible substituents.
Biological Activity
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C26H24N4O3S
- Molecular Weight : 472.6 g/mol
- CAS Number : 898446-52-1
The compound features a biphenyl sulfonamide structure, which is known for its ability to interact with various biological targets. The presence of the morpholinopyridazin moiety enhances its pharmacological properties.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases. Kinases are enzymes that play critical roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit Spleen Tyrosine Kinase (SYK), which is involved in immune responses and inflammation.
- Cell Proliferation : By targeting pathways related to cell growth and survival, it may exhibit anticancer properties.
Biological Activity and Case Studies
Research has demonstrated the compound's efficacy in various biological assays:
Applications in Medicinal Chemistry
The compound's unique structure makes it a versatile candidate for further development in medicinal chemistry:
- Anticancer Agent : Due to its kinase inhibition properties, it is being investigated as a potential treatment for various cancers.
- Anti-inflammatory Drug : Its ability to modulate immune responses positions it as a candidate for treating autoimmune diseases.
- Neuroprotective Agent : Ongoing studies are exploring its effects on neurodegenerative conditions such as Alzheimer's disease.
Q & A
Basic: What are the optimal synthetic routes for N-(4-(6-morpholinopyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of the pyridazine core, followed by coupling with morpholine and subsequent sulfonamide formation. Key steps include:
- Step 1: Synthesis of 6-morpholinopyridazine via nucleophilic substitution of a halogenated pyridazine precursor with morpholine under reflux in anhydrous DMF (80–100°C, 12–24 hours) .
- Step 2: Suzuki-Miyaura coupling to attach the biphenyl group to the pyridazine core, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water mixture (90°C, 8–12 hours) .
- Step 3: Sulfonamide formation via reaction of the intermediate amine with [1,1'-biphenyl]-4-sulfonyl chloride in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature .
Optimization Tips:
- Temperature Control: Low temperatures during sulfonylation reduce side reactions.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
- Yield Enhancement: Use of excess sulfonyl chloride (1.2–1.5 equiv) and inert atmosphere (N₂/Ar) during coupling steps .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms regiochemistry and substitution patterns. For example, the morpholine protons appear as a triplet (δ 3.6–3.8 ppm), while aromatic protons from the biphenyl group show splitting patterns consistent with para-substitution .
- Mass Spectrometry (MS):
- High-resolution ESI-MS provides exact mass data (e.g., [M+H]⁺) to verify molecular formula .
- Infrared (IR) Spectroscopy:
- Sulfonamide S=O stretches appear as strong bands near 1350 cm⁻¹ and 1150 cm⁻¹ .
- X-ray Crystallography:
Advanced: How does the compound interact with specific biological targets, and what methodologies are used to elucidate its mechanism of action?
Methodological Answer:
- Target Identification:
- Kinase Inhibition Assays: Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ or fluorescence polarization assays. IC₅₀ values are determined via dose-response curves (1 nM–100 μM range) .
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding poses in ATP-binding pockets, with validation via site-directed mutagenesis .
- Mechanistic Studies:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) to immobilized targets .
- Western Blotting: Evaluates downstream signaling (e.g., phosphorylation status of ERK or AKT in cancer cell lines) .
Example Data:
| Target | IC₅₀ (nM) | Binding Affinity (Kd, nM) |
|---|---|---|
| EGFR | 45 ± 3 | 22 ± 2 |
| VEGFR-2 | 120 ± 10 | 68 ± 5 |
Advanced: What strategies address contradictions in reported biological activities across different studies?
Methodological Answer:
- Assay Standardization:
- Use consistent cell lines (e.g., HepG2 vs. MCF-7) and culture conditions (e.g., serum-free vs. 10% FBS) to minimize variability .
- Structural Validation:
- Confirm compound identity via NMR and HPLC (>95% purity) before biological testing .
- Comparative SAR Studies:
- Test structural analogs (e.g., replacing morpholine with piperazine) to isolate pharmacophore contributions .
- Meta-Analysis:
- Pool data from multiple studies using fixed/random-effects models to identify outliers or confounding factors .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve the compound's efficacy?
Methodological Answer:
- Substituent Modification:
- Pyridazine Core: Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance kinase binding .
- Sulfonamide Group: Replace biphenyl with naphthalene to improve solubility while maintaining potency .
- In Silico Screening:
- Generate a virtual library of derivatives using combinatorial chemistry tools (e.g., ChemAxon). Prioritize candidates with improved LogP (2–4) and polar surface area (<90 Ų) .
- In Vivo Validation:
- Test lead compounds in xenograft models (e.g., nude mice with HT-29 tumors) at 10–50 mg/kg doses. Monitor tumor volume and biomarkers (e.g., VEGF levels) .
Example SAR Trends:
| Modification | EGFR IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 45 | 0.12 |
| -CF₃ at Pyridazine | 28 | 0.09 |
| Naphthalene Sulfonamide | 55 | 0.35 |
Basic: What are the stability and solubility profiles of this compound under physiological conditions?
Methodological Answer:
- Stability Testing:
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24 hours. Analyze via HPLC to detect degradation products (e.g., hydrolysis of sulfonamide at pH <3) .
- Thermal Stability: Store at 4°C, 25°C, and 40°C for 1 month; degradation <5% at 4°C .
- Solubility Enhancement:
- Use co-solvents (e.g., DMSO/PEG 400) or formulate as nanoparticles (100–200 nm size) to increase aqueous solubility (from 0.12 mg/mL to 2.5 mg/mL) .
Advanced: How can computational modeling guide the optimization of pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction:
- Tools like SwissADME or ADMET Predictor estimate bioavailability (%F), plasma protein binding, and CYP450 inhibition risks .
- Metabolism Studies:
- Simulate Phase I metabolism (e.g., cytochrome P450 isoforms) using StarDrop or MetaDrug. Identify vulnerable sites (e.g., morpholine N-oxidation) .
- PK/PD Modeling:
- Use Phoenix WinNonlin to correlate in vitro IC₅₀ with in vivo efficacy, optimizing dosing regimens (e.g., BID vs. QD administration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
